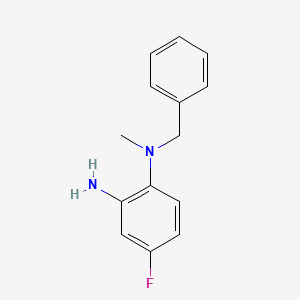

N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine

Beschreibung

Eigenschaften

IUPAC Name |

1-N-benzyl-4-fluoro-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15)9-13(14)16/h2-9H,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTZVYMJQYHRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Nitration of Aromatic Amines Using Radical Nitrating Agents

Method Overview:

The synthesis begins with the nitration of N-alkyl or N-benzyl anilines, employing tert-butyl nitrite (TBN) as a radical nitrating agent under mild, metal-free conditions. This approach offers regioselectivity and high yields of N-nitroso intermediates, which can be further transformed into the target diamine.

Reaction Conditions & Optimization:

- Solvent: Acetonitrile (preferred for high yield)

- Reagent: tert-Butyl nitrite (3.0–4.0 equivalents)

- Temperature: Elevated (80°C) for efficient nitration

- Time: 1–3 hours

- Yields: Up to 94% for N-nitroso N-alkyl nitroanilines

- Electron-donating and withdrawing groups on the aromatic ring influence regioselectivity, favoring ortho or para substitution depending on substituents.

- Steric hindrance (e.g., o-substituted anilines) inhibits nitration, leading predominantly to N-nitrosation rather than ring nitration.

| Entry | Solvent | TBN (equiv) | Temp (°C) | Time | Yield of N-nitroso intermediate (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile | 3.0 | 80 | 1–3h | 94 |

| 2 | DCE | 3.0 | 80 | 12h | 30 |

| 3 | Methanol | 3.0 | 80 | 12h | Not detected |

Denitrosation and Reduction to Diamines

Method Overview:

The N-nitroso intermediates are converted into diamines via reduction with zinc in acetic acid or hydrochloric acid, providing the diamine core with high efficiency.

Reaction Conditions & Optimization:

- Reagent: Zinc (4.0 equivalents)

- Solvent: Acetic acid (1.5 mL) or 25% aqueous HCl in methanol

- Temperature: 50°C

- Time: 20 minutes to 1 hour

- Yields: Up to 88% for diamines

- Zinc in acetic acid offers rapid and high-yield reduction.

- Denitrosation with HCl in methanol is a simple, cost-effective alternative, compatible with various functional groups.

| Entry | Metal | Additive | Temp (°C) | Time | Yield of Diamine (%) |

|---|---|---|---|---|---|

| 1 | Zn | NH4Cl (1.0 mL) | RT | 1h | 15 |

| 2 | Zn | AcOH (1.5 mL) | 50 | 20 min | 88 |

| 3 | Zn | HCl (2 mL) | 50 | 20 min | 85 |

Substrate Scope and Functional Group Tolerance

The methodology tolerates various substituents on the aromatic ring, including methyl, methoxy, halogens, and thiomethyl groups, with yields generally exceeding 80%. Notably:

- Para-substituted N-alkyl anilines yield predominantly p-nitro derivatives.

- Meta- and unsubstituted anilines also give high yields of mono-nitrated products.

- Ortho-substituted anilines tend to form N-nitroso compounds without ring nitration, supporting a radical mechanism.

| Substrate | Product | Yield (%) | Notes |

|---|---|---|---|

| 4-Methoxy N-benzyl aniline | N-nitroso N-benzyl 4-methoxy-2-nitroaniline | 94 | Optimized nitration conditions |

| Unsubstituted N-methyl aniline | p-Nitro N-methyl aniline | 89 | High regioselectivity |

| 4-Chloro N-alkyl aniline | Corresponding nitrated product | 80–85 | Functional group tolerated |

Conversion to Target Compound

The key intermediate, N-1-benzyl-4-fluoro-N-1-methyl-1,2-benzenediamine , can be synthesized via:

Selective N-alkylation:

Starting from 1,2-phenylenediamine, perform N-methylation and N-benzylation using methyl iodide and benzyl bromide, respectively, under basic conditions.Fluorination:

Introduce fluorine at the 4-position via electrophilic fluorination or nucleophilic aromatic substitution, depending on the intermediate's functionalization.Final Assembly:

The aromatic diamine core can be assembled through stepwise substitution, ensuring regioselectivity and functional group compatibility.

Summary of Key Preparation Steps

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).

Substitution: Electrophilic aromatic substitution reactions can occur, often using reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane (DCM) or ethanol (EtOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H15FN2

- Molecular Weight : 230.29 g/mol

- CAS Number : 1019582-09-2

The compound features a fluorine atom, which significantly impacts its chemical reactivity and biological activity. The presence of the benzyl and methyl groups enhances its solubility and interaction with biological systems.

Chemistry

N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine serves as a crucial building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : The compound can be employed in multi-step reactions to construct more complex organic frameworks. Its fluorinated structure often leads to enhanced stability and reactivity compared to non-fluorinated analogs.

Biology

The biological applications of this compound are being explored due to its potential interactions with various biomolecules:

- Biological Activity : Preliminary studies suggest that N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine may exhibit antimicrobial properties. Compounds with similar structures have shown activity against a range of bacteria and fungi, indicating that this compound may possess similar capabilities .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects:

- Drug Development : The incorporation of fluorine can enhance the pharmacokinetic properties of drugs, such as increased metabolic stability and improved binding affinity to biological targets . Research is ongoing to evaluate the efficacy of this compound in treating various diseases.

Case Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests that N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine may also show promise in antimicrobial applications.

Case Study 2: Synthesis and Biological Evaluation

Research focusing on the synthesis of fluorinated benzenediamines has highlighted their role as intermediates in drug development. The synthesis pathways often involve various reactions such as fluorination and alkylation, leading to compounds with enhanced biological profiles .

Wirkmechanismus

The mechanism of action of N1-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : N¹-Benzyl-4-fluoro-N¹-methyl-1,2-benzenediamine

- CAS No.: 1019582-09-2

- Molecular Formula : C₁₄H₁₅FN₂

- Molecular Weight : 230.28 g/mol

- SMILES : CN(Cc₁ccccc₁)c₁ccc(F)cc₁N

Physical and Chemical Properties :

- Predicted Density : 1.183 ± 0.06 g/cm³

- Predicted Boiling Point : 380.5 ± 42.0 °C

- pKa : 6.52 ± 0.50

- Hazard Class : IRRITANT

Structural Features :

This compound features a 1,2-benzenediamine backbone substituted with a fluorine atom at the 4-position and two N¹-substituents: a benzyl group and a methyl group. The fluorine atom enhances electronegativity, while the bulky benzyl group may influence steric interactions and solubility.

Comparative Analysis with Analogous Compounds

Compound Selection for Comparison

The primary analogue selected for comparison is 4-Chloro-N¹,N¹-dipropyl-1,2-benzenediamine (CAS: 926269-40-1), a structurally related diamine with distinct substituents.

Comparative Data Table

Key Observations

Substituent Effects on Physical Properties :

- The benzyl group in the target compound contributes to its higher molecular weight and density compared to the dipropyl-substituted analogue. The bulkier benzyl group likely reduces molecular mobility, increasing boiling point (380.5 vs. 340.2 °C) .

- Halogen Influence : The fluorine atom (electronegativity: 4.0) vs. chlorine (3.0) leads to differences in polarity and intermolecular interactions. Fluorine’s smaller atomic radius may enhance packing efficiency, reflected in the higher density of the target compound.

Acidity and Reactivity :

- The lower pKa (6.52) of the target compound compared to the chloro analogue (6.96) suggests greater acidity, likely due to fluorine’s electron-withdrawing effect stabilizing the deprotonated form . This property may influence its reactivity in synthetic applications, such as nucleophilic substitution or coordination chemistry.

Safety Profile: Both compounds are classified as irritants, indicating similar handling precautions. However, the absence of MSDS data for the target compound (noted in ) highlights a critical gap in safety documentation compared to the well-characterized chloro analogue .

Research Implications and Limitations

- Synthetic Applications : The target compound’s fluorine substituent may offer advantages in drug design, where fluorinated aromatic rings are common to improve metabolic stability and binding affinity.

- Data Gaps : Key parameters such as melting point, flash point, and solubility data are unavailable for the target compound, limiting comprehensive comparison .

- Structural Diversity : Further analogues (e.g., bromo or trifluoromethyl derivatives) could provide additional insights into substituent effects on physicochemical behavior.

Biologische Aktivität

N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine is a compound of interest in medicinal chemistry, particularly due to its potential anti-inflammatory and neurochemical effects. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine belongs to a class of compounds known as benzenediamines. The presence of a benzyl group and a fluorine atom enhances its biological properties, making it a subject of research for pharmacological applications. The synthesis typically involves standard organic reactions, including amination and substitution processes.

Anti-inflammatory Effects

Research has indicated that similar compounds, such as N~1~-benzyl-4-methylbenzene-1,2-diamine (JSH-21), exhibit notable anti-inflammatory properties. These compounds have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with an IC50 value around 9.2 µM. This effect is attributed to the down-regulation of inducible nitric oxide synthase (iNOS) and inhibition of nuclear factor-kappa B (NF-kB) transcriptional activity .

Table 1: Comparison of IC50 Values for Anti-inflammatory Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine | TBD | TBD |

| JSH-21 | 9.2 | Inhibition of iNOS and NF-kB |

| Pyrrolidine dithiocarbamate | 29.3 | Positive control |

| Parthenolide | 3.6 | Positive control |

Neurochemical Effects

In studies focusing on neurochemical impacts, compounds structurally related to N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine have demonstrated effects on neurotransmitter levels. For instance, chronic administration in model organisms has shown reductions in norepinephrine, dopamine, and serotonin levels, indicating potential anxiolytic effects .

Table 2: Neurochemical Effects of Related Compounds

| Compound | Neurotransmitter Affected | Effect |

|---|---|---|

| N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine | TBD | TBD |

| 34H-NBCl | Norepinephrine | Decreased |

| 34H-NBOMe(F) | Dopamine | Decreased |

| 24H-NBOMe(F) | Serotonin | Decreased |

Case Studies

Several studies have explored the pharmacological potential of compounds like N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine:

- Anti-inflammatory Study : A study investigated the anti-inflammatory properties of JSH-21 analogs in RAW 264.7 macrophages. The results indicated significant inhibition of NO production and down-regulation of inflammatory pathways .

- Neurochemical Analysis : A chronic treatment study using zebrafish models assessed the neurochemical alterations induced by similar compounds. Findings suggested that these compounds could modulate anxiety-related behaviors through neurotransmitter level alterations .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine in academic research settings?

- Methodology :

- Step 1 : Start with 4-fluoro-1,2-benzenediamine as the core structure. Introduce the N~1~-benzyl and N~1~-methyl groups via nucleophilic substitution or reductive alkylation. For benzylation, use benzyl bromide in the presence of a base (e.g., K~2~CO~3~) in anhydrous DMF at 60–80°C for 6–12 hours .

- Step 2 : Optimize regioselectivity by controlling solvent polarity. For example, dichloromethane (DCM) enhances reaction efficiency (96% yield) compared to polar aprotic solvents like DMF, which may promote side reactions .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, 70:30 methanol/water mobile phase) .

Q. How can researchers characterize the purity and structural integrity of N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine using spectroscopic methods?

- Analytical Workflow :

- NMR : Use 1H NMR (400 MHz, CDCl~3~) to identify amine protons (δ 3.1–3.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and fluorine coupling effects. 19F NMR (376 MHz) confirms the fluorine substituent’s position (δ -110 to -115 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]+) for molecular ion validation (calculated m/z: 259.3).

- HPLC : Monitor purity (>98%) with a UV detector (λ = 254 nm) and compare retention times against standards .

Q. What safety protocols are recommended for handling N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine in laboratory settings?

- Safety Measures :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Segregate organic waste containing fluorine or aromatic amines and treat via neutralization (e.g., 10% NaOH) before disposal .

- Toxicity Data : Reference IARC guidelines for structurally similar nitrobenzenediamines (e.g., 4-nitro-1,2-benzenediamine), which highlight potential mutagenicity .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine in catalytic applications?

- Mechanistic Insights :

- The electron-withdrawing fluorine at the para position reduces electron density on the benzene ring, enhancing electrophilic substitution resistance. This is critical in designing metal-ligand complexes (e.g., Pd-catalyzed cross-coupling) .

- Steric Effects : The N~1~-benzyl group increases steric hindrance, which can be quantified via DFT calculations (e.g., B3LYP/6-31G*) to predict reactivity .

Q. What strategies are effective in addressing contradictory data regarding the regioselectivity of electrophilic substitution reactions in derivatives of N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine?

- Data Reconciliation :

- Systematic Variation : Test solvents (e.g., DCM vs. THF), temperatures (0°C vs. RT), and catalysts (Lewis acids like FeCl~3~) to identify optimal conditions for regioselective nitration or halogenation .

- Computational Modeling : Use Gaussian or ORCA software to simulate transition states and compare activation energies for meta vs. para substitution pathways .

Q. How can researchers design in vitro assays to evaluate the biological activity of N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine derivatives?

- Experimental Design :

- Target Selection : Prioritize enzymes or receptors with known interactions with benzenediamine scaffolds (e.g., IRAK4 inhibition, as seen in FC-99 derivatives) .

- Assay Conditions : Use HEK-293 cells transfected with target receptors. Measure IC~50~ values via fluorescence polarization (FP) or ELISA .

- Control Experiments : Compare fluorinated vs. non-fluorinated analogs to isolate fluorine’s contribution to binding affinity .

Critical Analysis of Contradictions

- Synthetic Yield Discrepancies : Lower yields in polar solvents (e.g., DMF) may stem from side reactions (e.g., hydrolysis of intermediates). Systematic solvent screening is recommended .

- Biological Activity Variability : Fluorine’s electronegativity may enhance binding in some targets (e.g., IRAK4) but reduce solubility, affecting bioavailability. Use logP measurements to balance lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.